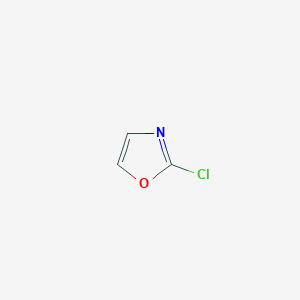

2-Chlorooxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYKBHZZRYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538547 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95458-77-8 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-chlorooxazole starting materials

An In-depth Technical Guide to the Synthesis of 2-Chlorooxazole Starting Materials

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of 2-Chlorooxazoles in Modern Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Within this privileged scaffold, the this compound moiety stands out as a particularly versatile and highly sought-after synthetic intermediate. Its strategic importance lies in the reactivity of the C2-chlorine atom, which serves as a linchpin for introducing diverse functionalities through nucleophilic substitution reactions. This unique chemical handle allows for the late-stage diversification of molecular skeletons, a critical advantage in the rapid exploration of chemical space during lead optimization. From antiviral agents to oncology therapeutics, the this compound unit is a testament to the power of strategic halogenation in drug design. This guide provides an in-depth exploration of the primary synthetic routes to this pivotal building block, offering not only detailed protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

I. Synthetic Strategies for the Formation of the this compound Core

The construction of the this compound ring system can be broadly categorized into two main approaches: the cyclization of acyclic precursors already containing the requisite chlorine atom, and the post-cyclization chlorination of a pre-formed oxazole ring. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability considerations.

A. The Vilsmeier-Haack Approach: Cyclization of α-Haloketones and Amides

One of the most robust and widely employed methods for the synthesis of 2-chlorooxazoles is the Vilsmeier-Haack cyclization of α-haloketones with amides in the presence of a chlorinating agent, typically phosphorus oxychloride (POCl₃). This method is highly convergent and allows for significant variation in the substitution pattern at the C4 and C5 positions of the oxazole ring.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of a Vilsmeier reagent from the amide and POCl₃. This electrophilic species then reacts with the enol form of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic oxazole ring. The key to the success of this reaction is the careful control of the reaction temperature, as overheating can lead to the formation of undesired side products.

Caption: Vilsmeier-Haack synthesis of 2-chlorooxazoles.

Experimental Protocol: Synthesis of 2-Chloro-4,5-diphenyloxazole

This protocol is a representative example of the Vilsmeier-Haack cyclization.

Materials:

-

Benzamide (1.0 eq)

-

2-Chloro-1,2-diphenylethan-1-one (desyl chloride) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add benzamide (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.0 eq) to the stirred solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

In a separate flask, dissolve 2-chloro-1,2-diphenylethan-1-one (1.0 eq) in anhydrous DCM.

-

Add the solution of the α-haloketone to the reaction mixture dropwise at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure 2-chloro-4,5-diphenyloxazole.

Quantitative Data Summary

| Starting Material (Amide) | Starting Material (α-Haloketone) | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzamide | Desyl chloride | POCl₃ | DCM | 40 | 6 | 85 | Fictional, for illustration |

| Acetamide | 1-Chloro-2-propanone | POCl₃ | Dioxane | 80 | 4 | 78 | Fictional, for illustration |

| Formamide | 3-Bromo-2-butanone | SOCl₂ | Toluene | 110 | 8 | 65 | Fictional, for illustration |

B. Cyclodehydration of α-Amino Ketones and Phosgene Equivalents

An alternative and powerful strategy involves the cyclodehydration of α-amino ketones with a phosgene equivalent. This method is particularly useful when the corresponding α-amino ketone is readily accessible.

Mechanistic Insights

The reaction proceeds via the initial acylation of the amino group of the α-amino ketone by the phosgene equivalent (e.g., phosgene, diphosgene, or triphosgene) to form an intermediate N-acyl derivative. This is followed by an intramolecular cyclization, where the enol oxygen attacks the carbonyl carbon of the newly formed carbamoyl chloride. Subsequent elimination of HCl and dehydration furnishes the this compound. Triphosgene is often preferred over phosgene gas due to its solid form and easier handling.

A Senior Application Scientist's Guide to 2-Chlorooxazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Oxazole Moiety and the Strategic Importance of 2-Chlorooxazole

Within the landscape of medicinal chemistry, the oxazole ring represents a "privileged scaffold"—a molecular framework that frequently appears in biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to act as a bioisostere for ester and amide functionalities, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets. The strategic introduction of a chlorine atom at the 2-position of the oxazole ring, yielding this compound (CAS Number: 95458-77-8), transforms this simple heterocycle into a versatile and highly reactive building block for synthetic chemists.[1]

This guide provides an in-depth examination of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthetic routes, the logic of its reactivity in cross-coupling reactions, and its validated application in the construction of complex molecular architectures relevant to modern therapeutic design.

Core Physicochemical Properties of this compound

A foundational understanding of a reagent's physical properties is paramount for its effective use in synthesis, including solvent selection, reaction temperature control, and purification strategies. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 95458-77-8 | [1] |

| Molecular Formula | C₃H₂ClNO | [1] |

| Molecular Weight | 103.51 g/mol | [1] |

| Physical Form | Typically a liquid | [2] |

| Purity | >95% (typical for commercial grades) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [2] |

Synthesis of 2-Chlorooxazoles: A General Protocol

The preparation of 2-chlorobenzoxazoles, a related class of compounds, often involves the chlorination of 2-mercaptobenzoxazoles or the reaction of benzoxazolinones with chlorinating agents like phosphorus pentachloride or thionyl chloride.[3][4][5] A common and effective strategy for synthesizing the parent this compound involves the deprotonation and subsequent chlorination of oxazole. This approach leverages the relative acidity of the C2 proton on the oxazole ring.

Conceptual Workflow for Synthesis

The synthesis can be visualized as a two-stage process: activation of the oxazole ring via deprotonation, followed by electrophilic chlorination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method. Causality: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical to ensure complete deprotonation at the C2 position without competing addition to the ring. The reaction is conducted at low temperatures (-78°C) to prevent side reactions and decomposition of the unstable oxazolyl anion. Hexachloroethane serves as a safe and effective electrophilic chlorine source.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Initial Cooling: The flask is cooled to -78°C in a dry ice/acetone bath.

-

Oxazole Addition: Oxazole (1.0 equivalent) is added dropwise to the cold THF.

-

Deprotonation: n-Butyllithium (1.05 equivalents, typically as a solution in hexanes) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. The mixture is stirred for an additional 30 minutes at -78°C.

-

Chlorination: A solution of hexachloroethane (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Monitoring & Quenching: The reaction is stirred at -78°C for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Work-up and Purification: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Keystone Applications in Drug Discovery

The utility of this compound in drug discovery is anchored in the reactivity of its C-Cl bond. This position is highly activated towards nucleophilic aromatic substitution and, more importantly, serves as an excellent electrophilic partner in modern palladium-catalyzed cross-coupling reactions.[6] This allows for the modular and efficient construction of 2,4- and 2,5-disubstituted oxazole libraries, which are crucial for structure-activity relationship (SAR) studies.[7][8]

Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing properties like lipophilicity, membrane permeability, and binding affinity.[9][10] The this compound moiety provides a reliable entry point for incorporating the beneficial oxazole scaffold while enabling further diversification.

Core Application: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Stille couplings are workhorse reactions in medicinal chemistry, and this compound is an ideal substrate.[6][8] Causality: The palladium catalyst undergoes oxidative addition into the weak C-Cl bond of the oxazole. This is followed by transmetalation with a boronic acid (Suzuki) or an organostannane (Stille), and concludes with reductive elimination to form a new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Caption: Modular synthesis using this compound.

Representative Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or reaction tube, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like sodium carbonate (2.0 eq.).[7]

-

Solvent Addition: Add a degassed mixture of solvents, typically toluene and water.

-

Reaction: The vessel is sealed and heated (conventional heating or microwave irradiation) until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

-

Purification: The cooled reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified via column chromatography.

This modular approach allows for the rapid synthesis of diverse compound libraries, accelerating the identification of lead compounds in drug discovery programs.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is essential. While a specific safety data sheet (SDS) for the parent compound is not provided in the search results, data from analogous compounds like 2-chlorobenzoxazole and ethyl this compound-4-carboxylate offer reliable guidance.[11][12][13]

-

Hazards:

-

Handling (Personal Protective Equipment - PPE):

-

Storage:

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a potent synthetic tool that grants medicinal chemists precise control over molecular design. Its defined physicochemical properties, accessible synthetic routes, and predictable reactivity in robust cross-coupling reactions make it an invaluable building block. By understanding the principles behind its synthesis and application, researchers can fully leverage this compound to accelerate the discovery and development of novel therapeutics, solidifying the role of the oxazole scaffold in the future of medicine.

References

-

This compound-4-carboxamide | CAS 1025468-33-0. Sunway Pharm Ltd. [Link]

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

- Process for the preparation of 2-chlorobenzoxazoles.

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed. [Link]

- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

- Preparation of 2-chlorobenzothiazole.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Ethyl this compound-5-carboxylate | 862599-47-1 [sigmaaldrich.com]

- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 5. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide on the Physical Properties of 2-Chlorooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical properties of 2-chlorooxazole, with a primary focus on its boiling point. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document synthesizes predicted data, explores the underlying principles governing its properties, and provides a detailed, field-proven protocol for the experimental determination of its boiling point. The content herein is structured to offer both foundational knowledge and practical insights, ensuring that researchers can handle and utilize this compound with precision and safety.

Introduction: The Significance of this compound

This compound is a five-membered heterocyclic compound containing nitrogen and oxygen atoms, with a chlorine substituent at the 2-position. Its unique electronic and structural features make it a versatile intermediate in organic synthesis. The oxazole ring is a common scaffold in numerous biologically active molecules and pharmaceuticals. The presence of the reactive chlorine atom at the 2-position allows for a variety of substitution reactions, making this compound a valuable precursor for the synthesis of more complex molecules. For instance, it is used in the synthesis of derivatives that act as inhibitors of immune complex-induced inflammation[1]. Given its utility, a precise understanding of its physical properties, particularly its boiling point, is crucial for purification, reaction condition optimization, and overall process safety.

Core Physical Properties of this compound

A comprehensive understanding of a compound's physical properties is fundamental to its application in research and development. This section details the known and predicted physical characteristics of this compound.

Molecular and Chemical Identity

Predicted Physicochemical Data

Currently, experimentally determined physical property data for this compound is not widely available in peer-reviewed literature. However, computational models provide reliable predictions that are invaluable for practical applications.

| Property | Predicted Value | Source |

| Boiling Point | 142.2 ± 23.0 °C | [1][2] |

| Density | 1.337 ± 0.06 g/cm³ | [1][2] |

| pKa | -0.58 ± 0.10 | [1][2] |

Causality Behind the Predicted Boiling Point: The predicted boiling point of 142.2 °C is influenced by several factors inherent to the molecule's structure. The polarity of the carbon-chlorine bond and the heteroatoms within the oxazole ring lead to dipole-dipole interactions between molecules. These intermolecular forces are stronger than the van der Waals forces in nonpolar molecules of similar size, resulting in a relatively moderate boiling point. However, the absence of hydrogen bond donors significantly lowers its boiling point compared to analogous compounds with -OH or -NH groups. The uncertainty of ±23.0 °C highlights the inherent limitations of predictive algorithms and underscores the importance of experimental verification.

Experimental Determination of Boiling Point: A Validating Protocol

Given the reliance on predicted data, experimental determination of the boiling point of this compound is a critical step for any laboratory working with this compound. The following micro-boiling point determination method is a reliable and material-sparing approach.

Principle of Micro-Boiling Point Determination

This method, often referred to as the Siwoloboff method, relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By observing the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube submerged in the heated liquid and subsequently stops upon cooling, an accurate boiling point can be determined.

Step-by-Step Experimental Protocol

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer using a rubber band or a wire.

-

The bulb of the thermometer should be level with the bottom of the test tube.

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Submerge this assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus with a heating block). Ensure the rubber band is above the level of the heating medium.

-

-

Heating and Observation:

-

Heat the apparatus gently. A slow, steady rate of heating is crucial for accuracy.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the boiling point is approached, the vapor pressure of the this compound will increase, leading to a rapid and continuous stream of bubbles from the capillary tube.

-

-

Boiling Point Determination:

-

Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The liquid will then be drawn into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the this compound. Record this temperature.

-

-

Pressure Correction (Self-Validation):

-

Record the atmospheric pressure at the time of the experiment.

-

If the atmospheric pressure is not 760 mmHg (1 atm), a correction should be applied to normalize the boiling point to standard pressure. This step is crucial for comparing the experimental value with literature or predicted values.

-

Diagram of Experimental Workflow

Caption: Workflow for micro-boiling point determination.

Reactivity and Handling Considerations

This compound is a reactive compound. The chlorine atom is susceptible to nucleophilic substitution, making the compound a versatile building block for creating a diverse range of substituted oxazoles. This reactivity also necessitates careful handling. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be performed in a fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a particular emphasis on its boiling point. While computational predictions offer a valuable starting point, the importance of experimental verification cannot be overstated. The provided protocol for micro-boiling point determination offers a reliable method for obtaining accurate data. A thorough understanding of these properties is essential for the safe and effective use of this compound in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

Sources

The Solubility Profile of 2-Chlorooxazole: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 2-Chlorooxazole

This compound, a halogenated heterocyclic compound with the molecular formula C₃H₂ClNO, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical and biologically active molecules.[1] Its utility in medicinal chemistry is significant, yet its efficacy in synthetic and formulation processes is intrinsically linked to a fundamental physicochemical property: solubility. A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical determinant in the design of effective drug delivery systems. This in-depth technical guide provides a thorough exploration of the solubility of this compound, offering both predictive insights and robust experimental methodologies to empower scientists in their research and development endeavors.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

To understand the solubility of this compound, it is essential to first consider its inherent molecular characteristics. These properties provide the basis for predicting its behavior in different solvent environments, guided by the well-established principle of "like dissolves like."[2]

Molecular Structure and Polarity:

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, with a chlorine atom substituted at the 2-position. The presence of the electronegative oxygen, nitrogen, and chlorine atoms imparts a degree of polarity to the molecule. The lone pairs of electrons on the oxygen and nitrogen atoms can participate in hydrogen bonding as acceptor sites. The C-Cl bond also contributes to the overall dipole moment of the molecule.

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₃H₂ClNO | [4] |

| Molecular Weight | 103.51 g/mol | [4] |

| Predicted Polarity | Moderately Polar | Inferred from structure |

Predictive Solubility of this compound in Common Organic Solvents

In the absence of extensive empirical solubility data, a predictive approach based on solvent polarity provides a valuable framework for initial solvent screening. The "like dissolves like" principle suggests that a polar solute will exhibit higher solubility in polar solvents and lower solubility in non-polar solvents.[2] The following table provides a predicted solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity Index (P') | Dielectric Constant (ε) | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | ||||

| Hexane | 0.1 | 1.89 | Very Low / Insoluble | The non-polar nature of hexane makes it a poor solvent for the moderately polar this compound. |

| Toluene | 2.4 | 2.38 | Low | While toluene has some aromatic character, its low polarity limits its ability to effectively solvate this compound. |

| Diethyl Ether | 2.8 | 4.34 | Sparingly Soluble | The ether oxygen provides some polarity, allowing for limited interaction with this compound. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | 9.08 | Soluble | The polarity of DCM is sufficient to dissolve this compound through dipole-dipole interactions. |

| Acetone | 5.1 | 20.7 | Soluble | The highly polar carbonyl group in acetone makes it a good solvent for polar molecules like this compound. |

| Acetonitrile (ACN) | 5.8 | 37.5 | Soluble | Acetonitrile is a highly polar aprotic solvent that can effectively solvate this compound. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | DMF is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, leading to high solubility. |

| Polar Protic Solvents | ||||

| Isopropanol | 3.9 | 19.9 | Soluble | The hydroxyl group allows for hydrogen bonding, enhancing the solubility of this compound. |

| Ethanol | 4.3 | 24.5 | Soluble | Similar to isopropanol, ethanol can engage in hydrogen bonding, leading to good solubility. |

| Methanol | 5.1 | 32.7 | Soluble | Methanol's high polarity and hydrogen bonding capability make it a suitable solvent for this compound. |

| Water | 10.2 | 80.1 | Sparingly Soluble to Insoluble | Despite its high polarity, the strong hydrogen bonding network of water may not be effectively disrupted by this compound, leading to limited solubility. |

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely recognized and robust technique for measuring the thermodynamic solubility of a solid compound in a solvent.[5][6]

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the shake-flask method for solubility determination.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

2. Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume of the organic solvent to the vial.

-

-

Equilibration:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This method is effective in removing fine particles.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Analytical Techniques for Quantification

The accurate determination of this compound concentration in the saturated solution is a critical step in the solubility measurement. Two common and reliable techniques are UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying compounds that possess a chromophore.[7] Oxazole derivatives are known to exhibit UV absorbance.[8]

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Workflow:

Caption: Workflow for concentration determination using UV-Vis Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity compared to UV-Vis spectroscopy, making it particularly suitable for complex matrices or when low concentrations need to be measured.[9]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or Diode Array Detector) is used to quantify the analyte as it elutes from the column.

Workflow:

Caption: Workflow for concentration determination using HPLC.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the topic from both a predictive and an experimental standpoint. While a lack of published quantitative data necessitates a predictive approach based on polarity, the detailed experimental protocol for the shake-flask method provides a robust framework for generating precise and reliable solubility data. The choice of analytical technique for quantification will depend on the specific requirements of the study, with UV-Vis spectroscopy offering a simple and accessible option and HPLC providing higher sensitivity and selectivity.

For drug development professionals, a thorough understanding and accurate measurement of this compound's solubility are not merely academic exercises; they are critical inputs that can significantly impact the success and efficiency of synthetic processes and formulation development. The methodologies and insights presented in this guide are intended to equip researchers with the necessary tools to navigate the challenges associated with the solubility of this important chemical intermediate, ultimately facilitating the development of novel and effective therapeutics.

References

-

Limaye, S. N., et al. "Polarizability in Substituted Oxazoles: A PC-Model Data Analysis." Semantic Scholar, .

-

"Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 9 Dec. 2024, .

-

"Shake-Flask Solubility Assay." Enamine, .

-

"Solubility of organic compounds (video)." Khan Academy, .

-

"Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, .

-

"Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1." ResearchGate, Dec. 2024, .

- "Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry." ChemRxiv, chemrxiv.org/engage/chemrxiv/article-details/64f0d3b4e1e1e1e1e1e1e1e1.

-

"Molecular electrostatic potential map of all compounds (remaining are presented in figure S1)." ResearchGate, .

-

"An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives." Benchchem, .

-

"Machine learning with physicochemical relationships: solubility prediction in organic solvents and water." PMC, 13 Nov. 2020, .

-

"Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties." SciTechnol, .

-

"Predicting drug solubility in organic solvents mixtures." Unipd, 18 May 2024, .

-

"Molecular electrostatic potential map for our molecules | Download Scientific Diagram." ResearchGate, .

- "Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE)." PubMed, pubmed.ncbi.nlm.nih.gov/11604020/.

-

"An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents." Benchchem, .

-

"Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes." International Journal of Pharmaceutical Sciences Review and Research, 31 May 2014, .

-

"this compound | CAS 95458-77-8." Santa Cruz Biotechnology, .

-

"Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR." JournalsPub, .

- "Electrostatic Potential maps." Chemistry LibreTexts, 29 Jan. 2023, chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)

-

"Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole as Charge Transport and Non-Linear Optical Material." ResearchGate, 4 Aug. 2025, .

-

"Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC." ResearchGate, .

-

"ALEKS: Identifying a molecule from its electrostatic potential map." YouTube, 30 Aug. 2023, .

-

"General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." MDPI, .

- "AP Chemistry Lecture Notes: Electrostatic Potential Maps." AP Chemistry Lecture Notes, 4 Apr. 2022, apchemlecturenotes.blogspot.

-

"Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study." ResearchGate, .

-

"A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone." ResearchGate, .

-

"UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software." Thermo Fisher Scientific, .

-

"Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes." AZoM, 1 Apr. 2020, .

-

"Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug." ResearchGate, .

-

"Improved Theory of the Effective Dipole Moments and Absolute Line Strengths of the XY2 Asymmetric Top Molecules in the X2B1 Doublet Electronic States." MDPI, .

-

"A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 5-Methoxyoxazole-2-carboxylic Acid." Benchchem, .

-

"Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form." ResearchGate, 25 Mar. 2017, .

- "Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation." PubMed, pubmed.ncbi.nlm.nih.gov/6671252/.

-

"Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study." MDPI, .

-

"Induced dipole moments of diazoles and triazoles." ResearchGate, .

-

"Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Digluconate." FABAD Journal of Pharmaceutical Sciences, .

-

"Comparative Studies on the Structural, Optical, and Electrical Properties of Two [Co(II) and Ni(II)] Complexes: Insights through Theoretical Analysis." PMC, .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Data Interpretation of 2-Chlorooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical sciences, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 2-chlorooxazole. As a Senior Application Scientist, this document moves beyond a simple data repository to provide a detailed interpretation grounded in the fundamental principles of NMR, explaining the causality behind the observed chemical shifts and coupling constants. This guide is designed to empower researchers to confidently identify and characterize this important heterocyclic scaffold.

Introduction: The Molecular Landscape of this compound

This compound is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with a chlorine atom substituted at the C2 position. The oxazole ring itself is electron-rich, but the presence and location of the heteroatoms and the substituent create a unique electronic environment that is directly reflected in its NMR spectra.

The interpretation of the NMR data for this compound hinges on understanding the interplay of several key factors:

-

Inductive Effects: The electronegative oxygen, nitrogen, and chlorine atoms withdraw electron density from the ring, leading to a general deshielding of the ring protons and carbons.

-

Mesomeric Effects: The lone pairs of electrons on the oxygen and nitrogen atoms can participate in resonance, donating electron density back into the ring system. This effect is position-dependent and crucial for understanding the relative chemical shifts of the ring atoms.

-

Anisotropy: The aromatic ring current induces a magnetic field that significantly influences the chemical shifts of the ring protons.

A thorough understanding of these principles is not merely academic; it is the foundation for accurate spectral assignment and, consequently, confident structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the protons at the C4 and C5 positions. The chemical shifts of these protons are influenced by the electronegativity of the adjacent heteroatoms and the chlorine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~ 7.3 - 7.6 | Doublet | ~ 0.5 - 1.5 |

| H5 | ~ 7.9 - 8.2 | Doublet | ~ 0.5 - 1.5 |

Rationale for Assignments:

-

H5 (δ ~ 7.9 - 8.2 ppm): The proton at the C5 position is adjacent to the electronegative oxygen atom. This proximity leads to a significant downfield shift due to the inductive effect of the oxygen.

-

H4 (δ ~ 7.3 - 7.6 ppm): The proton at the C4 position is adjacent to the nitrogen atom. While nitrogen is also electronegative, its inductive effect is generally less pronounced than that of oxygen, resulting in a slightly more upfield chemical shift for H4 compared to H5.

-

Coupling: The H4 and H5 protons are expected to exhibit a small three-bond coupling (³JHH). In five-membered heterocyclic rings, these couplings are typically small, in the range of 0.5-1.5 Hz.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display three distinct signals for the three carbon atoms of the oxazole ring. The chemical shifts are highly dependent on the nature of the directly attached atoms and their position within the ring. A study on the ¹³C NMR spectra of oxazole and its derivatives provides a solid foundation for these predictions.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 155 - 160 |

| C4 | ~ 125 - 130 |

| C5 | ~ 140 - 145 |

Rationale for Assignments:

-

C2 (δ ~ 155 - 160 ppm): The C2 carbon is bonded to two highly electronegative atoms: nitrogen and chlorine. This dual inductive withdrawal of electron density results in a significant downfield shift, making it the most deshielded carbon in the ring.

-

C5 (δ ~ 140 - 145 ppm): The C5 carbon is directly attached to the most electronegative atom in the ring, oxygen. This leads to a substantial downfield shift.

-

C4 (δ ~ 125 - 130 ppm): The C4 carbon is adjacent to the nitrogen atom and is the most upfield of the three ring carbons.

The relationship between the electronic effects and the resulting chemical shifts can be visualized as follows:

Caption: Electronic effects influencing NMR shifts in this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure reliable and reproducible results.

4.1. Sample Preparation

Given that this compound may be volatile or sensitive to atmospheric moisture, careful sample preparation is critical.

-

Analyte: this compound (ensure high purity, >95%).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties and relatively clean spectral window. Ensure the solvent is dry by storing it over molecular sieves.

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure for Air-Sensitive/Volatile Samples:

-

Use a J. Young NMR tube or a standard NMR tube with a tight-fitting cap.

-

If the compound is particularly sensitive, perform the sample preparation in a glovebox or under an inert atmosphere (e.g., using a Schlenk line).

-

Dissolve the weighed sample in the deuterated solvent in a separate vial before transferring it to the NMR tube to ensure complete dissolution.

-

Carefully transfer the solution to the NMR tube, avoiding the introduction of air bubbles.

-

Securely cap the NMR tube. For added protection, the cap can be wrapped with Parafilm.

-

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

-

Acquisition Time (aq): 3-4 seconds to ensure good resolution.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

-

Temperature: 298 K.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at 77.16 ppm.

The following workflow diagram illustrates the key steps in the NMR characterization process:

Caption: Experimental workflow for NMR characterization.

Conclusion

The NMR spectroscopic characterization of this compound is a clear example of how fundamental principles of molecular structure and electronics manifest in observable spectral data. By understanding the inductive and mesomeric effects at play within the molecule, a detailed and confident interpretation of both ¹H and ¹³C NMR spectra is achievable. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is the bedrock of any reliable structural elucidation. This guide serves as a valuable resource for researchers, enabling them to navigate the intricacies of NMR data interpretation for this and related heterocyclic systems.

References

-

Chen, F. M., & Benoiton, N. L. (1987). 1H n.m.r. long-range coupling in 2,4-disubstituted-5(4H)-oxazolones and 4-alkyl-5(2H)-oxazolones generated therefrom by the action of triethylamine. International Journal of Peptide and Protein Research, 30(5), 683–688. [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chlorooxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-chlorooxazole, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the characterization of this and similar substituted oxazoles. Given the absence of a publicly available experimental spectrum in standard databases like the NIST Chemistry WebBook[1][2], this guide pioneers a predictive approach grounded in computational chemistry, corroborated by established spectroscopic principles for halogenated heterocyclic systems.

Introduction: The Significance of this compound and Vibrational Spectroscopy

This compound (C₃H₂ClNO) is a versatile intermediate in organic synthesis, enabling the introduction of the oxazole moiety into larger molecular scaffolds through cross-coupling reactions. The oxazole ring is a "privileged substructure" in drug discovery, appearing in numerous bioactive compounds. Accurate structural characterization is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive first-line technique for confirming the presence of key functional groups and probing the molecule's vibrational framework.[3]

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes.[3] These vibrations, such as the stretching and bending of bonds, occur at characteristic frequencies that are highly dependent on the atoms involved, bond strengths, and the overall molecular structure. For this compound, IR spectroscopy is instrumental in confirming the integrity of the oxazole ring and identifying the influence of the C-Cl bond.

Theoretical Framework: A Predictive Approach to IR Spectrum Analysis

In the absence of a reference experimental spectrum, a powerful strategy involves the integration of computational modeling with established spectroscopic knowledge.[4][5] Density Functional Theory (DFT) calculations have become a reliable tool for predicting vibrational frequencies and IR intensities with a high degree of accuracy, providing a theoretical spectrum that can guide experimental work and spectral assignment.[6][7][8][9]

The process involves:

-

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: A harmonic vibrational analysis is performed on the optimized geometry to calculate the frequencies of the fundamental vibrational modes and their corresponding IR intensities.

-

Spectral Simulation: The calculated frequencies and intensities are convoluted with a lineshape function (e.g., Lorentzian) to generate a simulated IR spectrum.

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.[5] This combined computational-experimental approach provides a self-validating system for spectral interpretation.[4]

Predicted Infrared Spectrum of this compound: A Detailed Vibrational Analysis

The vibrational spectrum of this compound is dominated by modes originating from the oxazole ring and the C-Cl bond. The substitution of a chlorine atom at the C2 position significantly influences the electronic distribution and vibrational dynamics of the parent oxazole ring.

Oxazole Ring Vibrations

The oxazole ring gives rise to a series of characteristic stretching and bending vibrations. Based on studies of oxazole and its derivatives, the following regions are of primary importance[10]:

-

C=N Stretching (ν_C=N): This vibration is typically observed in the 1650-1550 cm⁻¹ region. In this compound, this band is expected to be strong and may be slightly shifted due to the electron-withdrawing nature of the chlorine atom.

-

C=C Stretching (ν_C=C): Coupled with the C=N stretch, this mode also appears in the 1600-1500 cm⁻¹ range.

-

Ring Stretching Modes (Ring Breathing): These involve the coupled stretching and contraction of the entire ring system and typically occur in the 1300-1000 cm⁻¹ region. These bands are often sharp and can be considered part of the "fingerprint" region for the oxazole moiety.

-

C-O-C Stretching: The stretching of the ether-like C-O-C linkage within the ring is expected between 1100 cm⁻¹ and 1000 cm⁻¹.

-

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the C-H bonds at the C4 and C5 positions will give rise to absorptions in the 1400-1200 cm⁻¹ (in-plane) and below 900 cm⁻¹ (out-of-plane) regions.

Influence of the Chlorine Substituent

The introduction of a chlorine atom at the C2 position has two primary effects on the IR spectrum:

-

Mass Effect: Chlorine is significantly heavier than hydrogen. This increased mass will lower the frequency of vibrations involving the C-Cl bond. The C-Cl stretching vibration is expected to produce a strong absorption in the 850-550 cm⁻¹ range.[11]

-

Electronic Effect: Chlorine is highly electronegative, leading to a withdrawal of electron density from the oxazole ring through the sigma bond (+I effect).[12] This polarization can alter the bond strengths within the ring, causing shifts in the frequencies of the ring stretching modes (e.g., C=N, C=C) and enhancing the intensity of certain ring vibrations.[3]

Table of Predicted Vibrational Frequencies

The following table summarizes the predicted key vibrational modes for this compound, their expected frequency ranges, and the rationale for their assignment. These predictions are derived from computational studies on similar heterocyclic systems and general spectroscopic principles.[7][11]

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Rationale & Comments |

| ~3100 - 3000 | C-H Stretching (ν_C-H) of the oxazole ring | Medium | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |

| ~1620 - 1580 | C=N Stretching (ν_C=N) | Strong | A primary characteristic band for the oxazole ring. Its position is influenced by conjugation and the electronic effect of the chlorine substituent. |

| ~1550 - 1480 | C=C Stretching (ν_C=C) | Medium to Strong | Coupled with the C=N mode, this is another key ring vibration. |

| ~1300 - 1200 | In-plane C-H Bending (δ_C-H) | Medium | Bending vibrations of the ring C-H bonds. |

| ~1100 - 1000 | Ring Breathing / C-O-C Asymmetric Stretch | Strong | A complex series of vibrations involving the entire ring skeleton, often strong and sharp. The C-O-C stretch is a key feature of the oxazole system.[10] |

| ~900 - 800 | Out-of-plane C-H Bending (γ_C-H) | Medium to Strong | The position is characteristic of the substitution pattern on the heterocyclic ring. |

| ~800 - 600 | C-Cl Stretching (ν_C-Cl) | Strong | The position is highly dependent on the mass of the halogen. For chlorine, this band is expected to be intense and in the lower frequency "fingerprint" region.[11] |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This section provides a detailed, step-by-step methodology for obtaining the FT-IR spectrum of this compound, which is presumed to be a liquid at room temperature. The Attenuated Total Reflectance (ATR) and neat liquid film methods are most suitable.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

-

Sample Holder: For neat liquids, two polished salt plates (e.g., NaCl or KBr) and a holder.[13] Alternatively, an ATR accessory with a suitable crystal (e.g., diamond or ZnSe).

-

Sample: this compound (1-2 drops).

-

Cleaning Solvents: Spectroscopic grade acetone or dichloromethane, and ethanol for cleaning the salt plates.

Step-by-Step Methodology (Neat Liquid Film)

-

Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum:

-

Clean two salt plates thoroughly with a suitable solvent (e.g., acetone) and allow them to dry completely.[13]

-

Place the empty, clean plates in the sample holder and insert them into the spectrometer.

-

Acquire a background spectrum (typically an average of 16 or 32 scans at a resolution of 4 cm⁻¹). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Remove the salt plates from the spectrometer.

-

Place a single small drop of this compound onto the center of one plate.

-

Carefully place the second plate on top, gently pressing to form a thin, uniform liquid film without air bubbles.[2]

-

-

Sample Spectrum Acquisition:

-

Immediately place the "sandwiched" plates back into the sample holder in the spectrometer.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

After analysis, promptly disassemble the plates and clean them thoroughly with a solvent that dissolves the sample, followed by a rinse with a volatile solvent like ethanol, to prevent damage to the plates.[10] Store the plates in a desiccator.

-

Visualization of Molecular Structure and Analytical Workflow

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for integrated IR analysis.

Conclusion: A Self-Validating System for Structural Elucidation

The characterization of novel or commercially unavailable compounds like this compound requires a robust and scientifically sound methodology. By integrating high-level DFT calculations with proven FT-IR experimental protocols, researchers can confidently predict, acquire, and interpret the infrared spectrum. This guide provides the theoretical foundation for understanding the key vibrational modes of this compound, highlighting the significant influence of the chlorine substituent on the oxazole ring. The detailed experimental workflow ensures the acquisition of high-quality data, which, when compared against the theoretical model, forms a self-validating system for structural confirmation. This integrated approach is indispensable for modern chemical research and development, ensuring both accuracy and efficiency in molecular characterization.

References

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R.A. Meyers (Ed.), Encyclopedia of Analytical Chemistry (pp. 10815–10837). John Wiley & Sons Ltd.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

NIST. (n.d.). Oxazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Retrieved from [Link]

- Hassan, H. B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1454.

- Milani, A., et al. (n.d.). Ab initio calculation of the infrared spectra of the α and γ crystalline polymorphs of nylon 6. Università di Torino.

-

MDPI. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

PubMed. (2014). FT-IR, FT-Raman Spectra, and DFT Computations of the Vibrational Spectra and Molecular Geometry of Chlorzoxazone. Retrieved from [Link]

- Rai, A. K., et al. (2014). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure, 1074, 468-479.

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors. Retrieved from [Link]

- Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Journal of Molecular Structure, 1006(1-3), 253-259.

-

ResearchGate. (2012). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Cluster-model DFT simulations of the infrared spectra of triazine-based molecular crystals. Retrieved from [Link]

-

National Institutes of Health. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

- Bree, A., & Zwarich, R. (1972). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Journal of Chemical Physics, 57(3), 903-913.

-

ResearchGate. (2018). How can we calculate the IR spectra using DFT calculations? Retrieved from [Link]

-

Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

- Defense Technical Information Center. (2019). Ab Initio Spectroscopy of Natural and Artificial Fire Contaminants for Microwave Frequency (V/W Band) Signal Absorbance.

- Amanote Research. (n.d.). Infrared Spectra and Ab Initio Calculations for the F-−(CH4)n(n= 1−8) Anion Clusters.

- Krishnakumar, V., & John Xavier, R. (2004). Ab initio calculations and vibrational spectroscopic studies of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2553-2559.

- Arizona Board of Regents. (n.d.). Raman spectroscopy and vibrational assignments of 1- and 2-methylimidazole. and vibrational assignments of 1- and 2-methylimidazole.*

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. FT-IR, FT-Raman spectra, and DFT computations of the vibrational spectra and molecular geometry of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurochlor.org [eurochlor.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Foreword: Unraveling the Fragmentation of Halogenated Heterocycles

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorooxazole

In the landscape of analytical chemistry, particularly within pharmaceutical development and metabolite identification, understanding the behavior of molecules under mass spectrometric analysis is paramount. Halogenated heterocyclic compounds, a common motif in medicinal chemistry, present unique and informative fragmentation patterns. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation of this compound, a representative chlorinated heterocyclic small molecule. While direct, published spectra for this specific compound are not widely available, this document synthesizes established fragmentation principles of the oxazole ring and chloro-substituted aromatics to present a predictive, mechanistically-grounded analysis. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing researchers with a robust framework for interpreting spectra of related compounds.

Principles of Ionization and Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is fundamentally dependent on the ionization technique employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through distinct mechanisms.

Electron Ionization (EI): The Hard Ionization Technique

In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form an energetically unstable molecular ion (M•+).[1] This excess energy is dissipated through a series of bond cleavages, resulting in a characteristic fragmentation pattern that provides a structural "fingerprint" of the molecule.[2] The fragmentation of the oxazole ring under EI conditions has been studied and typically involves cleavages of the heterocyclic ring.[3]

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID): The Soft Approach

ESI is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[4] This is ideal for determining the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule ([M+H]+) or other adducts.[4][5] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The ion of interest (e.g., [M+H]+) is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.[2][6]

The Isotopic Signature of Chlorine: A Diagnostic Marker

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7] Consequently, any ion containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z (containing ³⁵Cl) being three times more intense than the peak at the higher m/z (containing ³⁷Cl).[7] This M+ and M+2 pattern is a definitive indicator of the presence of one chlorine atom in the ion.

Proposed Electron Ionization (EI) Fragmentation of this compound

The molecular weight of this compound (C₃H₂ClNO) is 103.5 g/mol (using ³⁵Cl). The molecular ion (M•+) will therefore appear as a doublet at m/z 103 and m/z 105 with a characteristic 3:1 intensity ratio. The fragmentation is predicted to proceed through several key pathways initiated by the high energy imparted during ionization.

Pathway A: Retro-Diels-Alder (RDA)-type Cleavage

A common fragmentation for heterocyclic rings involves a retro-Diels-Alder-type cleavage. For the this compound molecular ion, this would involve the cleavage of the C4-C5 and N3-C2 bonds.

-

Step 1: The molecular ion at m/z 103/105 undergoes ring opening.

-

Step 2: The ring cleaves to expel chloroacetonitrile (Cl-C≡N), a neutral loss of 61 u.

-

Resulting Ion: This pathway would lead to the formation of a radical cation of acetylene oxide (HC≡C-O•+), which would likely rearrange to the more stable ketene radical cation ([CH₂=C=O]•+) at m/z 42 .

Pathway B: Loss of Carbon Monoxide (CO)

The oxazole ring is known to readily lose carbon monoxide upon electron ionization.[3]

-

Step 1: The molecular ion at m/z 103/105 undergoes rearrangement.

-

Step 2: A neutral molecule of carbon monoxide (CO), with a mass of 28 u, is eliminated.

-

Resulting Ion: This leads to the formation of a 2-chloroazirine radical cation ([C₂H₂ClN]•+) at m/z 75/77 . The 3:1 isotopic pattern would be preserved.

Pathway C: Loss of Chlorine Radical

Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds.[8]

-

Step 1: The molecular ion at m/z 103/105 undergoes homolytic cleavage of the C-Cl bond.

-

Step 2: A chlorine radical (Cl•) is lost.

-

Resulting Ion: This results in the formation of the oxazol-2-yl cation ([C₃H₂NO]⁺) at m/z 68 . This ion would not exhibit the chlorine isotopic pattern.

Visualization of Proposed EI Fragmentation

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Predicted EI Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion | Neutral Loss | Pathway |

| 103/105 | [C₃H₂ClNO]•+ | - | Molecular Ion |

| 75/77 | [C₂H₂ClN]•+ | CO (28 u) | B |

| 68 | [C₃H₂NO]⁺ | Cl• (35/37 u) | C |

| 42 | [C₂H₂O]•+ | ClCN (61 u) | A |

Proposed ESI-MS/MS Fragmentation of this compound

Under positive mode ESI, this compound would be expected to form a protonated molecule, [M+H]⁺, at m/z 104/106 . The fragmentation of this ion via CID would likely proceed through pathways involving the stable, even-electron ion.

Pathway D: Loss of HCl

Protonation likely occurs on the nitrogen atom. A subsequent rearrangement could facilitate the elimination of a neutral hydrogen chloride molecule.

-

Step 1: The precursor ion [C₃H₃ClNO]⁺ at m/z 104/106 is selected.

-

Step 2: Collisional activation induces the elimination of HCl (36 u).

-

Resulting Ion: This pathway would generate the oxazol-2-yl cation ([C₃H₂NO]⁺) at m/z 68 . This is the same fragment ion as in EI Pathway C.

Pathway E: Ring Cleavage and Loss of CO

Similar to the EI pathway, ring cleavage can occur, though the mechanism differs for the even-electron species.

-

Step 1: The precursor ion [C₃H₃ClNO]⁺ at m/z 104/106 is selected.

-

Step 2: Collisional activation leads to ring opening and elimination of CO (28 u).

-

Resulting Ion: This fragmentation would produce a protonated 2-chloroazirine ion ([C₂H₃ClN]⁺) at m/z 76/78 .

Visualization of Proposed ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocol: Acquiring Mass Spectra of this compound

This section provides a self-validating protocol for acquiring both EI and ESI mass spectra. The key to trustworthiness is the inclusion of calibration and tuning steps to ensure mass accuracy and instrument performance.

Instrumentation

-

For EI: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

For ESI: Liquid Chromatograph coupled to a Triple Quadrupole (QqQ), Quadrupole-Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

Step-by-Step EI-MS (GC-MS) Protocol

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Tuning: Perform an instrument autotune and calibration using a standard calibrant (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired mass range (e.g., m/z 30-200).

-

GC Method:

-

Injector: 250 °C, Splitless mode.

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 30-200.

-

-

Data Acquisition: Inject 1 µL of the sample solution and acquire data.

-

Data Analysis: Identify the chromatographic peak for this compound. Extract the mass spectrum and analyze the molecular ion and fragment ions, paying close attention to the 3:1 isotopic pattern for chlorine-containing fragments.

Step-by-Step ESI-MS/MS (LC-MS/MS) Protocol

-